![molecular formula C10H8O4 B3036625 (e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid CAS No. 38489-70-2](/img/structure/B3036625.png)
(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid
Vue d'ensemble
Description
(E)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid, also known as EBDAA, is a common organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, from laboratory experiments to biochemical research. EBDAA has the potential to be used in a variety of ways, from improving existing processes to uncovering new ones. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBDAA.
Applications De Recherche Scientifique
(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, as a marker for the presence of certain drugs in the body, and as a tool to study the effects of drugs on the body. It has also been used in studies of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of (e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, thus preventing the breakdown of certain drugs in the body. This, in turn, can lead to an increase in the concentration of the drug in the body and can lead to an increase in the drug's effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, leading to an increase in the concentration of the drug in the body. It has also been shown to have anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have an effect on the regulation of certain hormones and neurotransmitters in the body, which can lead to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in scientific research and can be used to study the effects of drugs on the body. However, there are some limitations to the use of this compound in laboratory experiments. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to control the concentration of this compound in a solution, which can lead to inaccurate results in experiments.
Orientations Futures
There are a variety of potential future directions for the use of (e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid in scientific research. It could be used to study the effects of drugs on the body at a molecular level, as well as to develop new drugs or treatments for certain diseases. Additionally, it could be used to study the biochemical and physiological effects of certain drugs, as well as to develop new methods of drug delivery. Additionally, it could be used to study the effects of certain drugs on the brain, as well as to study the mechanisms of action of certain drugs. Finally, it could be used to study the effects of certain drugs on the environment, as well as to develop new methods of drug disposal.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIULATLGKZGF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

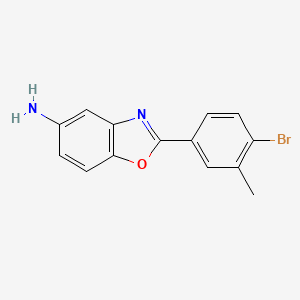

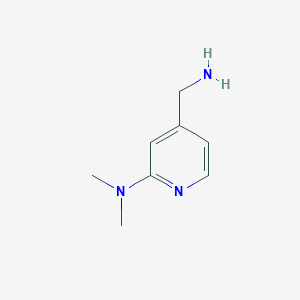
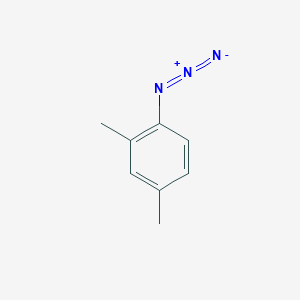
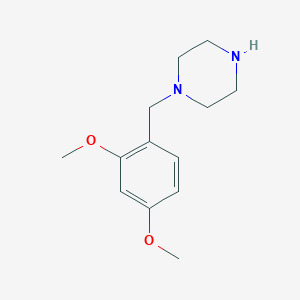
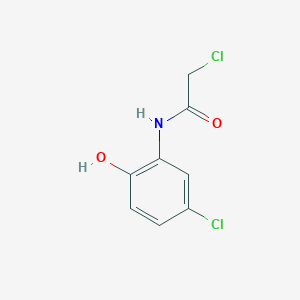

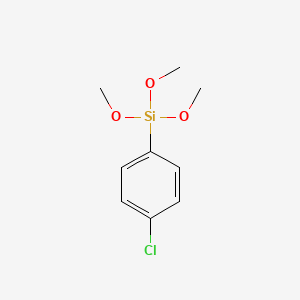
![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)
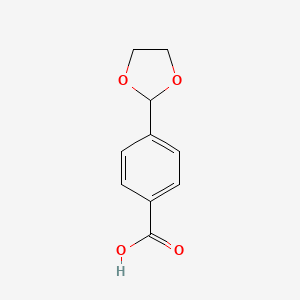
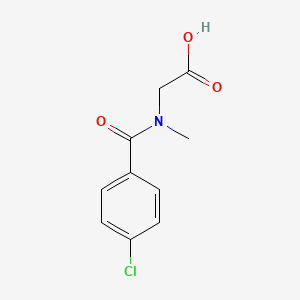

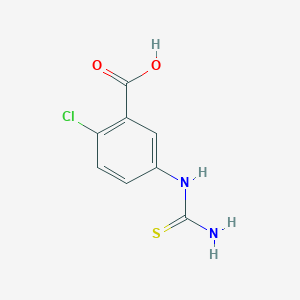
![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)